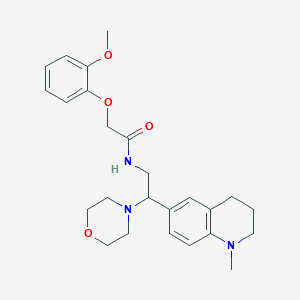

![molecular formula C15H15NOS2 B2933109 4-(3-methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one CAS No. 478247-13-1](/img/structure/B2933109.png)

4-(3-methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

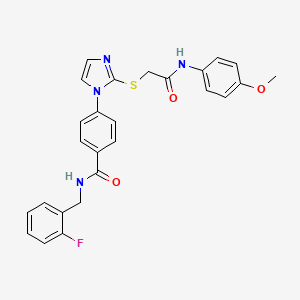

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thieno ring (a sulfur-containing heterocycle) fused to a thiazepine ring (another sulfur-containing heterocycle). The compound also contains a ketone functional group (carbonyl group) and a methylbenzyl group .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the thieno and thiazepine rings, as well as the ketone and methylbenzyl groups. The sulfur atoms in the rings could potentially act as nucleophiles in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the heterocyclic rings could contribute to its stability, while the ketone group could influence its polarity .Aplicaciones Científicas De Investigación

Synthesis Approaches and Reactions

The compound has been explored in the synthesis of saturated 1,4-benzodiazepines using Pd-catalyzed carboamination reactions. This approach enables the formation of heterocyclic products in good yield, particularly with substrates bearing allylic methyl groups, leading to cis-2,3-disubstituted products with significant diastereoselectivity (Neukom et al., 2011). Similarly, a metal-catalyzed tandem 1,4-benzodiazepine synthesis based on two hydrogen-transfer reactions has been developed, showcasing a one-pot method for preparing tetrahydro-1H-1,4-benzodiazepines (TH-BDZ), a scaffold of significant interest in drug discovery (Jumde et al., 2015).

Antimicrobial and Antimalarial Activities

Further research into benzodiazepines derivatives, including those structurally related to 4-(3-methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one, has identified compounds with a broad spectrum of biological applications. These include supporting activity against human cancers and potential antimicrobial and antimalarial properties. Notably, the one-pot microwave-assisted synthesis of ferrocenyl benzodiazepines has been evaluated for antiplasmodial activity against Plasmodium falciparum, showcasing the therapeutic potential of these compounds (Mwande-Maguene et al., 2011).

Structural and Molecular Analysis

Research has also focused on the structural and molecular analysis of benzodiazepine derivatives. A study on 5-(3-Methylbenzoyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one highlighted its characterization using NMR and IR techniques, along with single crystal X-ray diffraction studies. The structure exhibits intermolecular hydrogen bond and π···π interactions, contributing to its stability and potentially influencing its biological activity (Naveen et al., 2019).

Novel Synthesis Methods and Derivatives

Innovative synthesis methods and the generation of novel derivatives are central to expanding the applications of this compound class. For instance, the stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones presents a novel method for producing cyclization products, demonstrating the versatility of these compounds in synthetic chemistry (Bates & Li, 2002).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-[(3-methylphenyl)methyl]-2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NOS2/c1-11-3-2-4-12(9-11)10-16-6-8-19-15-13(14(16)17)5-7-18-15/h2-5,7,9H,6,8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJQWKNIRKNHYAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCSC3=C(C2=O)C=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-fluorophenyl)amino]prop-2-enenitrile](/img/structure/B2933038.png)

![9-(4-fluorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2933041.png)

![N-[1-(Furan-2-yl)-2-phenylethyl]prop-2-enamide](/img/structure/B2933044.png)

![Ethyl 2-[2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2933046.png)

![N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2933047.png)

![4-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide](/img/no-structure.png)